molecular formula C12H7Br2NNaO2+ B1592129 2,5-Cyclohexadien-1-one, 2,6-dibromo-4-[(4-hydroxyphenyl)imino]-, sodium salt CAS No. 5415-23-6

2,5-Cyclohexadien-1-one, 2,6-dibromo-4-[(4-hydroxyphenyl)imino]-, sodium salt

Cat. No. B1592129
CAS RN: 5415-23-6
M. Wt: 379.99 g/mol
InChI Key: FJYSJARYQAYJGE-UHFFFAOYSA-N
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Description

“2,5-Cyclohexadien-1-one, 2,6-dibromo-4-[(4-hydroxyphenyl)imino]-, sodium salt” is a chemical compound with the molecular formula C12H6Br2NNaO2 . It is also known as 2,6-DIBROMOPHENOLINDOPHENOL SODIUM SALT .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 378.98 g/mol . It has a density of 1.84g/cm3 and a boiling point of 404.5ºC at 760mmHg .

Scientific Research Applications

Biochemistry: Redox Indicator in Enzymatic Studies

2,6-Dibromoindophenol Sodium Salt serves as a valuable redox indicator in biochemical research. It is particularly useful in studying the enzymatic activity of glucose oxidase (GOx) when investigating the efficiency of gold nanoparticles (Au-NP) as a catalyst . This compound’s ability to act as both an oxidizing agent and a reducing agent makes it an excellent choice for observing redox reactions in biological systems.

Pharmacology: Vitamin C Determination

In pharmacological research, this compound is employed for the quantitative determination of vitamin C. Its application as a colorimetric reagent allows for the assessment of ascorbic acid levels in various biological samples, which is crucial for understanding the pharmacokinetics of vitamin C in the body .

Environmental Science: UVB Dosimetry

Environmental scientists use 2,6-Dibromoindophenol Sodium Salt to compose UVB-specific dosimeters. These dosimeters are essential for measuring the intensity of UVB radiation, which has significant implications for environmental monitoring and assessing the impact of UVB on ecosystems .

Analytical Chemistry: Spectrophotometric Analysis

In analytical chemistry, this compound is utilized for its spectrophotometric properties. It is particularly effective in the quantification of vitamin C (L-ascorbic acid) in fruit juices, providing a reliable method for food quality control and nutritional analysis .

Food Science: Ascorbic Acid Content Analysis

The food industry benefits from the use of 2,6-Dibromoindophenol Sodium Salt in determining the ascorbic acid content in food products. This analysis is vital for ensuring the nutritional value and quality of food items, especially in monitoring vitamin C levels in fruit juices and other fortified foods .

Materials Science: Synthesis and Characterization

In materials science, this compound finds application in the synthesis of new materials and the characterization of their properties. It is particularly useful in the development of novel compounds and materials with specific redox capabilities, which can be applied in various technological advancements .

Safety And Hazards

While specific safety and hazard information for this compound isn’t available in the resources I found, it’s always important to handle chemical compounds with care, following appropriate safety protocols .

properties

IUPAC Name

sodium;4-[(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)amino]phenolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Br2NO2.Na/c13-10-5-8(6-11(14)12(10)17)15-7-1-3-9(16)4-2-7;/h1-6,16H;/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFFDCGLVVOTKOS-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=C2C=C(C(=O)C(=C2)Br)Br)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Br2NNaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6063852
Record name 2,5-Cyclohexadien-1-one, 2,6-dibromo-4-[(4-hydroxyphenyl)imino]-, sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6063852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Cyclohexadien-1-one, 2,6-dibromo-4-[(4-hydroxyphenyl)imino]-, sodium salt

CAS RN

5415-23-6
Record name 2,6-Dibromoindophenol sodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005415236
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5-Cyclohexadien-1-one, 2,6-dibromo-4-[(4-hydroxyphenyl)imino]-, sodium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,5-Cyclohexadien-1-one, 2,6-dibromo-4-[(4-hydroxyphenyl)imino]-, sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6063852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-dibromo-4-[(p-hydroxyphenyl)imino]cyclohexa-2,5-dien-1-one, sodium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.097
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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